4-Hydroxy-N'-[(3-nitrophenyl)methylidene]butanehydrazide
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Overview
Description
4-Hydroxy-N’-[(3-nitrophenyl)methylidene]butanehydrazide is a chemical compound that features a hydrazide functional group linked to a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N’-[(3-nitrophenyl)methylidene]butanehydrazide typically involves the condensation reaction between 4-hydroxybutanehydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N’-[(3-nitrophenyl)methylidene]butanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under mild conditions.
Major Products
Oxidation: Formation of 4-oxo-N’-[(3-nitrophenyl)methylidene]butanehydrazide.
Reduction: Formation of 4-hydroxy-N’-[(3-aminophenyl)methylidene]butanehydrazide.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-N’-[(3-nitrophenyl)methylidene]butanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N’-[(3-nitrophenyl)methylidene]butanehydrazide involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N’-[(4-nitrophenyl)methylidene]butanehydrazide
- 4-Hydroxy-N’-[(2-nitrophenyl)methylidene]butanehydrazide
- 4-Hydroxy-N’-[(3-nitrophenyl)methylidene]pentanehydrazide
Uniqueness
4-Hydroxy-N’-[(3-nitrophenyl)methylidene]butanehydrazide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and, consequently, its chemical behavior and biological activity.
Properties
CAS No. |
330662-31-2 |
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Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-hydroxy-N-[(3-nitrophenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C11H13N3O4/c15-6-2-5-11(16)13-12-8-9-3-1-4-10(7-9)14(17)18/h1,3-4,7-8,15H,2,5-6H2,(H,13,16) |
InChI Key |
XZVBVIXCOZWWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCO |
Origin of Product |
United States |
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